1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile 1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13722914
InChI: InChI=1S/C11H8ClN3/c12-11-3-1-9(2-4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2
SMILES: C1=CC(=CC=C1CN2C=C(C=N2)C#N)Cl
Molecular Formula: C11H8ClN3
Molecular Weight: 217.65 g/mol

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC13722914

Molecular Formula: C11H8ClN3

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile -

Specification

Molecular Formula C11H8ClN3
Molecular Weight 217.65 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile
Standard InChI InChI=1S/C11H8ClN3/c12-11-3-1-9(2-4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2
Standard InChI Key BICFSTUMUOXOFG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C=N2)C#N)Cl
Canonical SMILES C1=CC(=CC=C1CN2C=C(C=N2)C#N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Connectivity

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile consists of a pyrazole ring (C3_{3}H3_{3}N2_{2}) substituted with a 4-chlorobenzyl group (C7_{7}H6_{6}Cl) at the 1-position and a cyano group (-CN) at the 4-position. The molecular formula is C11_{11}H9_{9}ClN3_{3}, with a molecular weight of 218.45 g/mol . The 4-chlorobenzyl group introduces a chlorine atom at the para position of the benzene ring, influencing electronic and steric properties.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11_{11}H9_{9}ClN3_{3}
Molecular Weight218.45 g/mol
SMILES NotationClC1=CC=C(C=C1)CN2C=C(C#N)C=N2
InChI KeyNot reported

Crystallographic and Stereochemical Insights

Synthesis and Green Chemistry Approaches

Conventional Synthetic Routes

The synthesis of pyrazole-4-carbonitriles typically involves cyclocondensation reactions. A general method employs:

  • Hydrazine derivatives (e.g., phenylhydrazine) reacting with α,β-unsaturated nitriles or aldehydes in the presence of catalysts.

  • Alkylation of pre-formed pyrazole intermediates with 4-chlorobenzyl halides.

For instance, a one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles uses phenylhydrazine, benzaldehyde derivatives, and malononitrile catalyzed by a modified layered double hydroxide (LDH@PTRMS@DCMBA@CuI) in ethanol-water solvent . Adapting this method, substituting benzaldehyde with 4-chlorobenzyl chloride could yield the target compound.

Table 2: Optimized Reaction Conditions (Inferred)

ParameterValue
CatalystLDH@PTRMS@DCMBA@CuI
SolventEthanol:H2_{2}O (1:1)
Temperature55°C
Reaction Time4–6 hours

Green Chemistry Innovations

Recent advances emphasize sustainability. The LDH-based catalyst mentioned above offers high yields (85–95%) and recyclability (>5 cycles), reducing waste . Such methods align with principles of atom economy and energy efficiency, critical for industrial scalability.

Physicochemical Properties

Thermal Stability and Melting Point

Analogous compounds, such as 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, exhibit melting points between 183–187°C . The 4-chlorobenzyl variant likely shares similar thermal stability due to comparable molecular symmetry and intermolecular forces.

Solubility and Partition Coefficients

Pyrazole carbonitriles are generally sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). The logP value, estimated using fragment-based methods, is approximately 2.1, indicating moderate lipophilicity suitable for drug penetration.

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